2-(Cyanomethyl)benzoate

Palladium catalysis Divergent synthesis Heterocycle formation

Procure methyl 2-(cyanomethyl)benzoate for predictable, proximity‑driven cyclization cascades. The ortho‑ester/nitrile arrangement is structurally required to access 1‑naphthols, xanthones, 2,4‑diaryloxazoles, batracylin analogues, and Cdc25B‑targeted isoquinolinones. Meta‑ or para‑isomers or the free acid fail to deliver the same selectivity. Sourced at ≥98% purity (GC) in gram to multi‑gram quantities for discovery and early process development.

Molecular Formula C9H6NO2-
Molecular Weight 160.15 g/mol
Cat. No. B8605764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)benzoate
Molecular FormulaC9H6NO2-
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)C(=O)[O-]
InChIInChI=1S/C9H7NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H,11,12)/p-1
InChIKeyAGXBHBJDSLZGAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyanomethyl)benzoate: Structural Properties and Strategic Sourcing Considerations for Heterocyclic Synthesis


2-(Cyanomethyl)benzoate (CAS RN 5597-04-6 for the methyl ester) is a bifunctional aromatic building block containing both an ester and a nitrile moiety. Its molecular formula is C10H9NO2, with a molecular weight of 175.19 g/mol, and it appears as a white to pale yellow crystalline solid with a melting point of 49°C . The compound serves as a versatile intermediate in organic synthesis, with applications documented in over 247 patents [1]. Its structural uniqueness lies in the ortho-relationship between the cyanomethyl group and the benzoate ester, which creates distinct reactivity profiles that cannot be replicated by meta- or para-substituted isomers, nor by the corresponding free carboxylic acid [2].

Why Generic 2-(Cyanomethyl)benzoate Analogs Cannot Be Freely Substituted in Reaction Development


Attempts to replace 2-(cyanomethyl)benzoate with its positional isomers (3- or 4-cyanomethylbenzoates) or with the free acid form (2-(cyanomethyl)benzoic acid) in established synthetic protocols will fundamentally alter reaction outcomes or fail entirely. The ortho-substitution pattern is critical for enabling proximity-driven cyclization cascades, where the spatial arrangement of the cyanomethyl and ester groups determines both reactivity and product selectivity [1]. Substitution at the 2-position has been explicitly identified as crucial for the selective synthesis of oxazoles versus isocoumarins in palladium-catalyzed reactions [2]. Additionally, the ester form provides protection and solubility advantages over the free acid, which introduces unwanted acidity and potential side reactions under basic or nucleophilic conditions [3].

Quantitative Differentiation: 2-(Cyanomethyl)benzoate Performance Data Against Structural Analogs


Ortho-Substitution Directs Divergent Product Selectivity in Pd-Catalyzed Tandem Reactions

The ortho-position of the cyanomethyl group relative to the benzoate ester in 2-(cyanomethyl)benzoate is essential for achieving product selectivity. In Pd-catalyzed reactions with arylboronic acids, 2-substituted cyanomethyl benzoates selectively yield 2,4-diaryloxazoles as the exclusive product class. In contrast, when the ortho-position is occupied by a benzoyl substituent (2-benzoyl-substituted cyanomethyl benzoates), the reaction diverges to produce 3-benzoyl-4-aryl-isocoumarins [1].

Palladium catalysis Divergent synthesis Heterocycle formation Regioselectivity

Complete Regioselectivity in Base-Promoted Annulation with Ynones

Methyl 2-(cyanomethyl)benzoate undergoes base-mediated divergent annulation with conjugated ynones to yield either 1-naphthols or xanthones. The reaction exhibits complete regioselectivity and substrate-controlled divergence, with product outcomes determined by the specific ynone structure employed [1].

Base-mediated annulation 1-Naphthol synthesis Xanthone synthesis Substrate-controlled divergence

Ester vs. Free Acid: Divergent Product Distribution in Photochemical α-Cleavage

In photochemical α-cleavage studies of 2,2-diazido-2,3-dihydroinden-1-one in methanol, both methyl 2-(cyanomethyl)benzoate and 2-(cyanomethyl)benzoic acid were formed as products. This demonstrates that under identical reaction conditions, the ester and acid forms can be generated simultaneously, yet their subsequent reactivity differs substantially [1].

Photochemistry α-Cleavage Radical reactions Azide chemistry

Gram-Scale Synthetic Utility Validated for Process Development

The base-promoted annulation of methyl 2-(cyanomethyl)benzoate with ynones has been successfully demonstrated at gram scale, producing 1-naphthols and xanthones that undergo further synthetic transformations [1].

Scale-up Process chemistry Gram-scale synthesis Synthetic transformation

Patent Footprint: 247 Patent Citations vs. Minimal Literature for Meta/Para Isomers

Methyl 2-(cyanomethyl)benzoate appears in 247 patents, compared to only 2 primary literature citations, indicating its predominant use as an industrial and pharmaceutical intermediate rather than an academic research target [1]. The 3- and 4-position isomers (CAS 68432-92-8 and 76469-88-0) have substantially lower patent citation counts and are primarily cited in process methodology rather than end-product applications [2].

Patent analysis Intellectual property Commercial relevance Drug discovery

Optimal Research and Industrial Deployment Scenarios for 2-(Cyanomethyl)benzoate


Synthesis of 1-Naphthol and Xanthone Scaffolds via Base-Mediated Annulation

Utilize methyl 2-(cyanomethyl)benzoate in base-promoted divergent annulation reactions with conjugated ynones to access 1-naphthols and xanthones with complete regioselectivity. The ortho-relationship between the cyanomethyl and ester groups is structurally essential for this transformation; meta- or para-isomers cannot achieve the required proximity for cyclization [1]. This reaction has been validated at gram scale, making it suitable for both discovery and early process development applications [1].

Pd-Catalyzed Synthesis of 2,4-Diaryloxazoles

Deploy 2-(cyanomethyl)benzoate in palladium-catalyzed tandem reactions with arylboronic acids for the selective synthesis of 2,4-diaryloxazoles. The 2-position substitution pattern is critical: cyanomethyl benzoates lacking the ortho-substituent yield oxazoles, whereas ortho-benzoyl-substituted analogs diverge to isocoumarins [2]. This predictable selectivity enables rational procurement of the correct starting material based on the target heterocyclic scaffold.

Pharmaceutical Intermediate in Isoquinolinone-Based Drug Discovery

Use methyl 2-(cyanomethyl)benzoate as a starting material for the synthesis of isoquinolinone derivatives, which have been explored as Cdc25B phosphatase inhibitors with potential anticancer applications . The compound undergoes hydrolysis to 2-(cyanomethyl)benzoic acid followed by cyclization with amines to generate the isoquinolinone core . The high patent citation count (247 patents) for this compound underscores its established utility in pharmaceutical research programs [3].

Cascade Cyclization for Batracylin and Fused Heterocycle Synthesis

Employ 2-(cyanomethyl)benzoate in cascade cyclization reactions with aminobenzyl alcohols for the concise synthesis of batracylin and substituted isoindolo[1,2-b]quinazolin-12(10H)-ones [4]. The proximity of the cyanomethyl group to the ester carbonyl facilitates the intramolecular cyclization cascade, a reactivity profile unique to the ortho-substituted isomer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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